![molecular formula C21H18N2O6 B2419772 6-metil-3-[3-(3,4,5-trimetoxifenil)-1,2,4-oxadiazol-5-il]-2H-croman-2-ona CAS No. 931697-63-1](/img/structure/B2419772.png)
6-metil-3-[3-(3,4,5-trimetoxifenil)-1,2,4-oxadiazol-5-il]-2H-croman-2-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6-methyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one” is a complex organic molecule. It contains a chromen-2-one group, which is a type of heterocyclic compound, and a 1,2,4-oxadiazole group, which is a type of aromatic ring . The compound also contains a trimethoxyphenyl group, which is a phenyl group substituted with three methoxy groups .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple rings and functional groups. The trimethoxyphenyl group is electron-rich, which can influence the compound’s reactivity . The 1,2,4-oxadiazole and chromen-2-one groups are both heterocyclic rings, which can also have significant effects on the compound’s properties .Aplicaciones Científicas De Investigación
Efectos Anticancerígenos
Los compuestos que contienen TMP han demostrado notables efectos anticancerígenos al dirigirse a múltiples vías. En particular, inhiben la tubulina, la proteína de choque térmico 90 (Hsp90), la tioreductasa (TrxR), la demetilasa 1 específica de lisina de histona (HLSD1), la quinasa similar al receptor de activina-2 (ALK2), la glicoproteína P (P-gp) y el receptor β del factor de crecimiento derivado de plaquetas. Estas actividades los convierten en candidatos potenciales para la terapia contra el cáncer .
Propiedades Antifúngicas y Antibacterianas
Ciertos compuestos que contienen TMP exhiben prometedoras actividades antifúngicas y antibacterianas. Han sido efectivos contra patógenos como Helicobacter pylori y Mycobacterium tuberculosis .
Actividad Antiviral
Los compuestos basados en TMP también tienen potencial como agentes antivirales. Han mostrado actividad contra virus como el virus del síndrome de inmunodeficiencia adquirida (SIDA), el virus de la hepatitis C y el virus de la influenza .
Agentes Antiparasitarios
Los estudios indican que los compuestos que contienen TMP son efectivos contra parásitos como Leishmania, Malaria y Trypanosoma. Sus propiedades antiparasitarias los convierten en candidatos valiosos para combatir las infecciones parasitarias .
Propiedades Terapéuticas Adicionales
Más allá de las enfermedades infecciosas, estos compuestos se han asociado con otros efectos terapéuticos:
Estructura Principal en el Diseño de Medicamentos
El grupo TMP sirve como un núcleo crítico en varias moléculas biológicamente activas, incluidos medicamentos como la colchicina (anti-gota), la podofilotoxina (utilizada para las verrugas genitales) y el trimetrexato (inhibidor de la DHFR). Los investigadores también han estudiado derivados de la combretastatina, que se dirigen a los microtúbulos, y han descubierto que la parte TMP juega un papel crucial en su actividad biológica .
Direcciones Futuras
Mecanismo De Acción
Target of Action
Compounds containing the trimethoxyphenyl (tmp) group, which is present in the structure of the compound , have been known to effectively inhibit various targets such astubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β .
Mode of Action
It is known that tmp-bearing compounds can inhibit the aforementioned targets, leading to various biochemical changes . For instance, one compound was found to inhibit Taq polymerase and telomerase, trigger caspase activation by a possible oxidative mechanism, down-regulate ERK2 protein, and inhibit ERKs phosphorylation without acting directly on microtubules and tubulin .
Biochemical Pathways
Given the targets that tmp-bearing compounds are known to inhibit, it can be inferred that the compound may affect pathways related to cell division (via tubulin inhibition), protein folding (via hsp90 inhibition), redox homeostasis (via trxr inhibition), gene expression (via hlsd1 inhibition), bone morphogenetic protein signaling (via alk2 inhibition), drug efflux (via p-gp inhibition), and cell proliferation (via platelet-derived growth factor receptor β inhibition) .
Pharmacokinetics
It is known that the degree of lipophilicity of similar compounds allows them to diffuse easily into cells .
Result of Action
Tmp-bearing compounds have displayed notable anti-cancer effects . They have also shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis. Additionally, there have been reports on the antiviral activity of TMP-based compounds, which hold potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus .
Action Environment
It is known that the primary exposure pathway for similar compounds is oral via ingestion of the chemical powder or salt .
Análisis Bioquímico
Biochemical Properties
6-methyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), and histone lysine-specific demethylase 1 (HLSD1) . These interactions are crucial for its biological activity, particularly its anti-cancer properties. The compound inhibits tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis in cancer cells .
Cellular Effects
The effects of 6-methyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, it affects the expression of genes involved in cell proliferation, survival, and apoptosis .
Molecular Mechanism
At the molecular level, 6-methyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one exerts its effects through several mechanisms. It binds to the colchicine binding site on tubulin, inhibiting tubulin polymerization and disrupting microtubule dynamics . This leads to cell cycle arrest and apoptosis in cancer cells. The compound also inhibits Hsp90, TrxR, and HLSD1, which are involved in protein folding, redox regulation, and epigenetic modifications, respectively .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-methyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under harsh conditions . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of 6-methyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-cancer activity with minimal adverse effects . At higher doses, it can cause toxicity and adverse effects, including hepatotoxicity and nephrotoxicity . The threshold for these effects varies depending on the animal model and the route of administration .
Metabolic Pathways
6-methyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are involved in its metabolism and biotransformation . The compound can affect metabolic flux and alter the levels of various metabolites, including those involved in energy production and redox balance .
Transport and Distribution
The transport and distribution of 6-methyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one within cells and tissues are mediated by various transporters and binding proteins . The compound can accumulate in specific tissues, including the liver and kidneys, where it exerts its effects . Its distribution is influenced by factors such as lipophilicity and protein binding .
Subcellular Localization
The subcellular localization of 6-methyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with tubulin and other target proteins . It may also be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Propiedades
IUPAC Name |
6-methyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O6/c1-11-5-6-15-12(7-11)8-14(21(24)28-15)20-22-19(23-29-20)13-9-16(25-2)18(27-4)17(10-13)26-3/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTCOAEGRZROLLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C(=C2)C3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
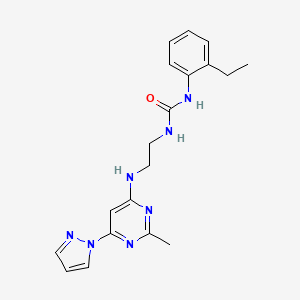

![(Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2419696.png)
![(E)-2-[(4-chlorophenyl)sulfonyl]-3-(6-nitro-1,3-benzodioxol-5-yl)-2-propenenitrile](/img/structure/B2419697.png)

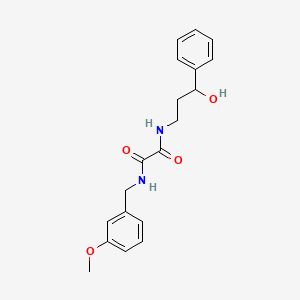
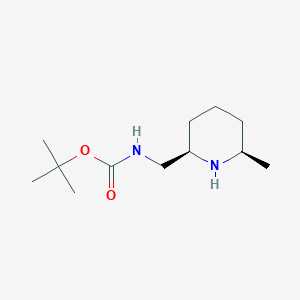
![Methyl (5-(4-methylthiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2419704.png)
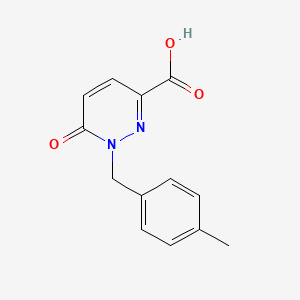
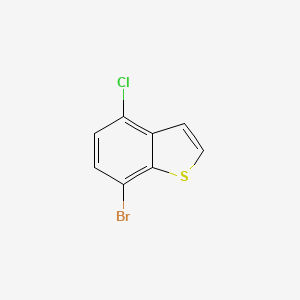
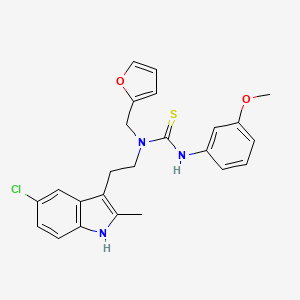

![N-(4-ethoxyphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2419710.png)
![(Z)-ethyl 2-(6-acetamido-2-((4-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2419712.png)
